![molecular formula C12H10BFO2 B11889492 (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)
(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 4’ position and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the coupling partner. This process typically involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensor applications .
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-Chlorophenyl)boronic acid: Contains a chlorine atom instead of fluorine.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of fluorine.
Uniqueness
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler phenylboronic acids. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C12H10BFO2 |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H |
Clave InChI |
MWIYVSACQNAMRW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
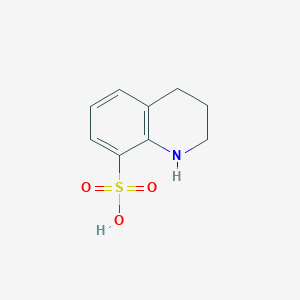
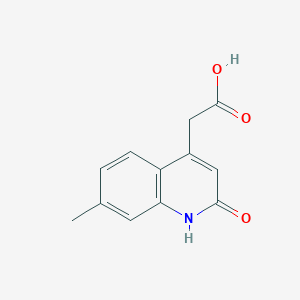

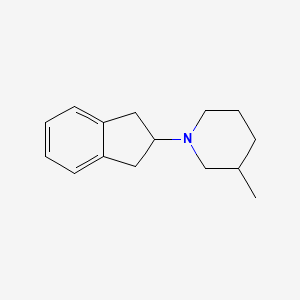
![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
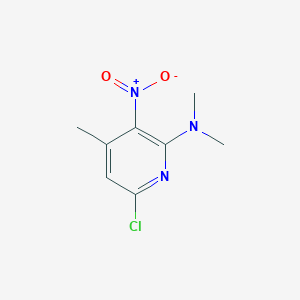

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
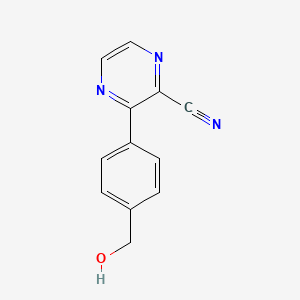
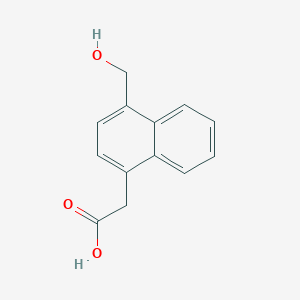
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
